REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=O.C([O-])(=O)C.[NH4+:10].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[CH:13]1[C:14]([CH:2]([NH2:10])[C:1]([OH:5])=[O:4])=[CH:15][CH:16]=[C:11]([OH:17])[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 41 hours
|
Duration
|
41 h
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
WASH
|
Details
|
successively washed with water and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(C(=O)O)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=O.C([O-])(=O)C.[NH4+:10].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[CH:13]1[C:14]([CH:2]([NH2:10])[C:1]([OH:5])=[O:4])=[CH:15][CH:16]=[C:11]([OH:17])[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 41 hours
|
Duration
|
41 h
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
WASH
|
Details
|
successively washed with water and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(C(=O)O)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |